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Compound of Interest

Compound Name: N,4-dimethylpyridin-2-amine

CAS No.: 45699-12-5

Cat. No.: B2374700 Get Quote

Abstract & Scope
This guide provides validated protocols for the quantification of N,4-dimethylpyridin-2-amine
(C₇H₁₀N₂, MW: 122.17 g/mol ).[1][2] This molecule acts as a critical intermediate in the

synthesis of tyrosine kinase inhibitors (TKIs) and may exist as a process-related impurity.[1][2]

Due to its secondary amine structure, it is also a potential precursor for N-nitroso compounds

(nitrosamines), necessitating high-sensitivity screening.[1][2]

We present two distinct methodologies:

Method A (HPLC-UV): A robust method for Process Control and Assay (Limit of Quantitation:

~0.05%).[1][2]

Method B (LC-MS/MS): A trace-level method for Genotoxic Impurity (GTI) screening (Limit of

Quantitation: <10 ppb).[1][2]

Chemical Context & Analytical Challenges
The Molecule[3]

Systematic Name: N,4-dimethylpyridin-2-amine[1][2]

CAS Registry Number: 134989-29-2 (Isomer specific)[1][2]
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Molecular Formula: C₇H₁₀N₂[1][2][3]

Functional Groups: Pyridine ring (basic), Secondary amine (N-methyl), Methyl group (C4).[1]

[2]

Isomer Warning: This compound is a structural isomer of 4-Dimethylaminopyridine (DMAP)

and 2-Amino-4,6-dimethylpyridine.[1][2] Chromatographic selectivity is required to distinguish

it from these common reagents.

Physicochemical Challenges
Basicity (pKa): The pKa of the ring nitrogen in 2-aminopyridines is typically 6.8 – 7.5.[1][2] At

neutral pH, the molecule is partially ionized, leading to severe peak tailing on standard silica

C18 columns due to silanol interactions.

Nitrosamine Risk: As a secondary amine, this molecule falls under the scope of ICH M7 and

recent FDA/EMA nitrosamine risk assessment requirements. It can react with nitrosating

agents to form N-nitroso-N,4-dimethylpyridin-2-amine.[1][2]

Method A: HPLC-UV (Process Control)
Objective: Routine quantification of N,4-dimethylpyridin-2-amine in reaction mixtures or crude

API.

Rationale: The "High pH" Strategy
To eliminate peak tailing without using ion-pairing reagents (which degrade column life), this

method utilizes a High pH (pH 10.0) mobile phase.[1][2] At this pH, the amine is fully

deprotonated (neutral), increasing its hydrophobicity and retention on the C18 phase while

suppressing ionic interactions with residual silanols.

Chromatographic Conditions
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Parameter Specification

Column

Waters XBridge BEH C18, 150 x 4.6 mm, 3.5

µm (or equivalent Hybrid particle column stable

to pH 12)

Mobile Phase A
10 mM Ammonium Bicarbonate buffer, adjusted

to pH 10.0 with Ammonium Hydroxide

Mobile Phase B Acetonitrile (HPLC Grade)

Flow Rate 1.0 mL/min

Column Temp 40°C

Detection
UV @ 245 nm (λmax for aminopyridines) and

210 nm

Injection Vol 10 µL

Gradient Table[1][2]
Time (min) % Mobile Phase A % Mobile Phase B

0.0 95 5

12.0 40 60

15.0 10 90

17.0 10 90

17.1 95 5

22.0 95 5

System Suitability Criteria (SST)
Tailing Factor (Tf): NMT 1.5 (Critical for amines).[1][2]

Resolution (Rs): > 2.0 between N,4-dimethylpyridin-2-amine and any adjacent isomer

(e.g., DMAP).[1][2]
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RSD (n=6): < 2.0% for area response.[1][2]

Method B: LC-MS/MS (Trace Impurity Analysis)
Objective: Quantification of N,4-dimethylpyridin-2-amine at ppm/ppb levels in final drug

substance, supporting ICH M7 compliance.

Rationale: The "Acidic Ionization" Strategy
For Mass Spectrometry, we switch to an acidic mobile phase (Formic Acid) to ensure the

pyridine nitrogen is fully protonated (

), maximizing sensitivity in Positive Electrospray Ionization (ESI+).[2]

LC Parameters[2][5][6][7]
Parameter Specification

Column
Agilent Poroshell 120 EC-C18, 100 x 3.0 mm,

2.7 µm

Mobile Phase A 0.1% Formic Acid in Water (LC-MS Grade)

Mobile Phase B 0.1% Formic Acid in Acetonitrile

Flow Rate 0.5 mL/min

MS/MS Parameters (Sciex QTRAP / Waters Xevo)
Ionization: ESI Positive (+)[1][2]

Scan Mode: Multiple Reaction Monitoring (MRM)

Precursor Ion: 123.2 m/z

[1][2]

MRM Transitions Table:
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Precursor
(m/z)

Product (m/z) Dwell (ms)
Collision
Energy (V)

Role

123.2 94.1 100 25

Quantifier (Loss

of N-methyl +

ring cleavage)

123.2 80.1 100 35 Qualifier

123.2 108.1 100 20
Qualifier (Loss of

methyl)

Note: The transition 123.2 -> 94.1 is highly specific to the aminopyridine core.[1] Optimize

Collision Energy (CE) for your specific instrument.[1][2]

Experimental Workflow & Logic
The following diagram illustrates the decision matrix for selecting the appropriate method and

the critical sample preparation steps to avoid artifacts (e.g., in situ nitrosation).
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START: Sample Analysis Request

Determine Required Sensitivity
(Limit of Detection)

Process Control / Assay
(> 0.05%)

High Level

Impurity / Genotoxin Screen
(< 100 ppm)

Trace Level

Sample Prep (UV):
Dissolve in 50:50 ACN:Water

(Neutral pH)

Sample Prep (MS):
Dissolve in 0.1% Formic Acid
Avoid Nitrite Contamination!

Method A: HPLC-UV
(pH 10 Buffer)

Output: % Purity / Assay

Dilute if signal saturates

Method B: LC-MS/MS
(MRM Mode)

Output: ppm/ppb Quantification

Click to download full resolution via product page
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Caption: Decision matrix for selecting between High-pH HPLC (Method A) and Acidic LC-

MS/MS (Method B) based on sensitivity requirements.

Method Validation (ICH Q2 Guidelines)
To ensure trustworthiness, the following validation parameters must be established in your

laboratory.

Specificity (Stress Testing)
Inject the target analyte alongside its structural isomers (e.g., 4-DMAP).[1][2]

Requirement: Baseline separation (Rs > 1.[1][2]5) between N,4-dimethylpyridin-2-amine
and DMAP.[1][2]

Why? Both have MW 122.[1][2][3]17. MS cannot distinguish them by parent mass alone;

chromatographic separation is mandatory.[1][2]

Linearity & Range
HPLC-UV: 0.1 µg/mL to 100 µg/mL (R² > 0.999).[1][2]

LC-MS/MS: 1.0 ng/mL to 100 ng/mL (Weighted 1/x² regression).[1][2]

Accuracy (Recovery)
Spike the analyte into the sample matrix (API or formulation) at 50%, 100%, and 150% of the

target limit.

Acceptance: 85-115% recovery.[1][2]

Troubleshooting: If recovery is low in LC-MS, check for Matrix Effects (Ion Suppression).[1]

[2] Use a Deuterated Internal Standard (e.g., N,4-dimethylpyridin-2-amine-d3) if available,

or use Standard Addition.[1][2]

Troubleshooting & "The Scientist's Perspective"
Peak Tailing[2]
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Observation: Broad, tailing peaks in Method A.

Root Cause: pH of the mobile phase has dropped below 9.0, or the column has exposed

silanols.

Fix: Freshly prepare Ammonium Bicarbonate buffer (it is volatile and pH shifts over time).[1]

[2] Ensure the column is a "Hybrid" (BEH/Gemini/Triart) type, not standard silica.[2]

Carryover
Observation: Analyte appears in blank injections.[1][2]

Root Cause: Amines stick to stainless steel and plastic injector parts.[1][2]

Fix: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.[1][2] The acid helps

protonate and solubilize the amine from surfaces.[2]

Ghost Peaks (Nitrosamine Formation)[1][2]
Observation: In LC-MS, a peak appears at M+29 (m/z 152) during stability studies.

Root Cause: In situ reaction of N,4-dimethylpyridin-2-amine with nitrites in the solvent or

air to form the N-Nitroso derivative.[1][2]

Fix: Avoid using nitrite-containing vials or solvents. Add Sulfamic Acid to the sample diluent

to scavenge nitrites if necessary.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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